![molecular formula C13H13FO2 B13178852 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13178852.png)
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one is a synthetic organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
The synthesis of 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one typically involves multiple steps. One common method starts with the preparation of 2,4-dibromoalkylbutyrate as a raw material. This intermediate undergoes a series of reactions, including bromination, dehydrobromination, and cyclization, to form the desired spirocyclic structure . The reaction conditions are generally mild, and the process is designed to be efficient with high yields.
Análisis De Reacciones Químicas
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways to achieve therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one can be compared with other spirocyclic compounds such as:
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound shares a similar core structure but differs in its functional groups and applications.
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-amine hydrochloride: This compound has an amine group instead of a ketone, leading to different chemical properties and uses.
The uniqueness of 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one lies in its specific spirocyclic structure and the presence of a fluorine atom, which can significantly influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H13FO2 |
|---|---|
Peso molecular |
220.24 g/mol |
Nombre IUPAC |
6-fluorospiro[3H-chromene-2,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C13H13FO2/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 |
Clave InChI |
NEFGSGLLXOJEFF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CC(=O)C3=C(O2)C=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


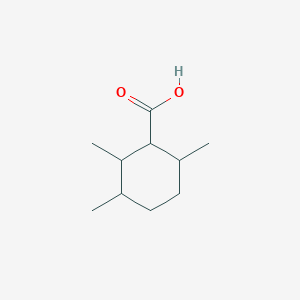
![1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one](/img/structure/B13178775.png)
![2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13178779.png)
![1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13178786.png)
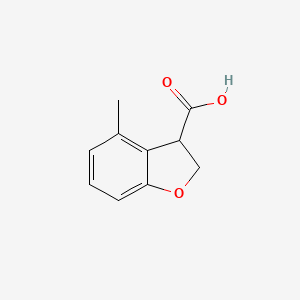

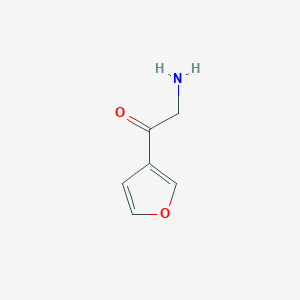
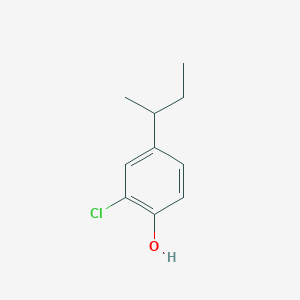
![5-(4-Methoxyphenyl)-[1,2,4]oxadiazol-3-ylamine hydrochloride](/img/structure/B13178814.png)
![2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide](/img/structure/B13178817.png)
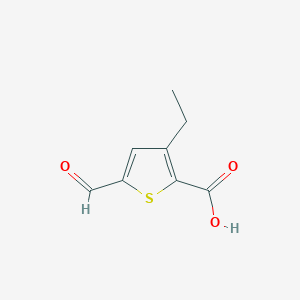
![(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13178819.png)
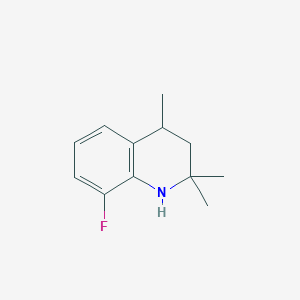
![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B13178848.png)
